molecular formula C21H25ClN2O4S B14984913 1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B14984913
M. Wt: 437.0 g/mol
InChI Key: COYPYTSQGQXYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a carboxamide group, and two aromatic rings substituted with chlorine and ethoxy groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 4-chlorophenylmethanesulfonyl chloride: This intermediate is prepared by reacting 4-chlorobenzyl chloride with sulfur dioxide and chlorine in the presence of a catalyst.

    Formation of 4-ethoxyaniline: This intermediate is synthesized by reacting 4-ethoxyphenol with ammonia.

    Coupling Reaction: The final compound is formed by reacting 4-chlorophenylmethanesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide
  • 1-[(4-Methylphenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide
  • 1-[(4-Fluorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of the chlorine and ethoxy substituents, which may confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-2-28-20-9-7-19(8-10-20)23-21(25)17-11-13-24(14-12-17)29(26,27)15-16-3-5-18(22)6-4-16/h3-10,17H,2,11-15H2,1H3,(H,23,25)

InChI Key

COYPYTSQGQXYLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.